molecular formula C13H9ClFN5O B2456492 N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2415513-93-6

N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No. B2456492
CAS RN: 2415513-93-6
M. Wt: 305.7
InChI Key: HHSQFZJEPIPZGY-UHFFFAOYSA-N
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Description

“N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” is an organic compound that belongs to the class of phenyl-1,2,4-triazoles . It has a molecular weight of 248.65 .


Synthesis Analysis

The compound was synthesized from 4-(chlorophenyl)isocyanate and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The synthesis was carried out in a single-step reaction .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by X-ray crystallography . The compound was fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Chemical Reactions Analysis

The compound was part of a series of new piperazine derivatives and triazolo-pyrazine derivatives synthesized in a single-step reaction . All twenty adducts were obtained in good to high yields .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has an empirical formula of C11H6ClFN4 and a molecular weight of 248.64 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Future Directions

The compound and its derivatives could be further studied for their potential biological activities. Given their diverse biological activities, they could serve as frameworks for small molecule synthesis, drug design, and drug discovery .

properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN5O/c1-7-17-18-12-5-4-11(19-20(7)12)13(21)16-8-2-3-9(14)10(15)6-8/h2-6H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSQFZJEPIPZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

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